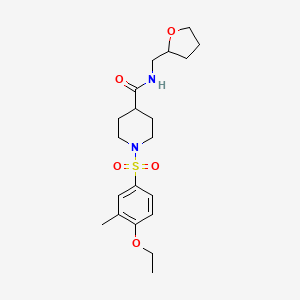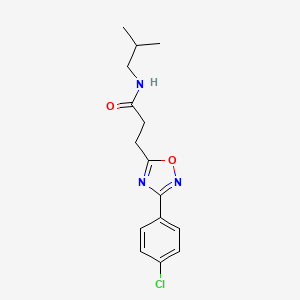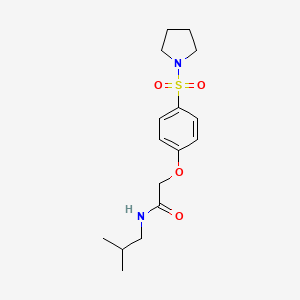
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide, also known as Mecamylamine, is a medication that has been used for various medical purposes. It is a non-competitive antagonist of nicotinic acetylcholine receptors.
Mechanism of Action
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide works by binding to the nicotinic acetylcholine receptors and blocking their activity. This results in the inhibition of the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of blood pressure, mood, and attention.
Biochemical and Physiological Effects:
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide has various biochemical and physiological effects on the body. It has been shown to reduce blood pressure by inhibiting the release of norepinephrine. It has also been shown to reduce the symptoms of nicotine withdrawal by blocking the effects of nicotine on the brain. Additionally, it has been shown to improve cognitive function in individuals with ADHD.
Advantages and Limitations for Lab Experiments
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide has several advantages and limitations for lab experiments. Its advantages include its ability to selectively block nicotinic acetylcholine receptors, which allows for the study of the role of these receptors in various physiological processes. Its limitations include its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists that can be used for the treatment of various medical conditions. Another potential direction is the study of the role of nicotinic acetylcholine receptors in the development and progression of neurological diseases such as Alzheimer's disease and schizophrenia. Additionally, the development of novel drug delivery systems could improve the efficacy and safety of 2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide and other nicotinic acetylcholine receptor antagonists.
Synthesis Methods
The synthesis method of 2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of N-methyl-4-methoxybenzenesulfonamide with 2,4,6-trimethylphenylacetic acid chloride in the presence of triethylamine. The reaction results in the formation of 2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride, which is a white crystalline powder.
Scientific Research Applications
2-(N-methyl4-methoxybenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been used in the treatment of various medical conditions such as hypertension, nicotine addiction, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-19(25(21,22)16-10-8-15(24-3)9-11-16)12-17(20)18-13-4-6-14(23-2)7-5-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSGXSKGPXHCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)



![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)


